Cas no 1019611-85-8 (2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol)

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is a phenolic derivative featuring a methoxy group and an allylamino-methyl substituent on the aromatic ring. This compound is of interest in synthetic organic chemistry due to its dual functional groups, which enable its use as a versatile intermediate in the preparation of more complex molecules. The presence of the allylamino moiety allows for further modifications via reactions such as Michael additions or polymerization, while the phenolic hydroxyl group offers opportunities for derivatization through etherification or esterification. Its structural features make it suitable for applications in pharmaceutical synthesis, material science, and specialty chemical development.
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol structure
1019611-85-8 structure
商品名:2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
CAS番号:1019611-85-8
MF:C11H15NO2
メガワット:193.242303133011
MDL:MFCD11137995
CID:4676386

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol 化学的及び物理的性質

名前と識別子

    • 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
    • MDL: MFCD11137995
    • インチ: 1S/C11H15NO2/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2/h3-5,7,12-13H,1,6,8H2,2H3
    • InChIKey: RQTHFMDVISNDDB-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=C(C=CC(=C1)CNCC=C)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 173
  • トポロジー分子極性表面積: 41.5
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB420971-1 g
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
1019611-85-8
1g
€467.00 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196063-1g
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
1019611-85-8 98%
1g
¥3660 2023-04-17
abcr
AB420971-25 g
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
1019611-85-8
25g
€1361.60 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196063-10g
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
1019611-85-8 98%
10g
¥8236 2023-04-17
abcr
AB420971-10 g
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
1019611-85-8
10g
€935.60 2023-04-24
abcr
AB420971-5 g
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
1019611-85-8
5g
€722.60 2023-04-24
abcr
AB420971-10g
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol; .
1019611-85-8
10g
€935.60 2025-03-19
A2B Chem LLC
AJ24610-2g
2-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
1019611-85-8 95+%
2g
$1067.00 2024-04-20
A2B Chem LLC
AJ24610-10g
2-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
1019611-85-8 95+%
10g
$1573.00 2024-04-20
A2B Chem LLC
AJ24610-50g
2-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
1019611-85-8 95+%
50g
$3463.00 2024-04-20

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol 関連文献

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenolに関する追加情報

Professional Introduction to 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol (CAS No. 1019611-85-8)

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol, a compound with the chemical identifier CAS No. 1019611-85-8, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular research. The presence of both 2-methoxy and [(prop-2-en-1-yl)amino]methyl substituents contributes to its distinct chemical properties, making it a subject of interest for synthetic chemists and biologists alike.

The structural composition of 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol includes an aromatic ring modified with methoxy and amino methyl groups, further functionalized by an allylamine moiety. This arrangement imparts a high degree of reactivity, enabling diverse chemical modifications that can be exploited in the synthesis of more complex molecules. The compound's solubility profile and stability under various conditions are also critical factors that influence its utility in laboratory settings.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, particularly those aimed at modulating protein-protein interactions and enzyme activities. The unique structural features of 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol make it a promising candidate for such applications. Specifically, the allylamine group can participate in Michael addition reactions, allowing for the formation of covalent bonds with biological targets. This reactivity has been leveraged in the design of probes and inhibitors for studying protein function.

One of the most compelling aspects of this compound is its potential as a building block for drug candidates. The combination of hydrophilic and hydrophobic regions within its structure allows it to interact with both aqueous and lipid environments, which is often essential for effective drug delivery. Furthermore, the methoxy group can serve as a point for further derivatization, enabling chemists to tailor the properties of the molecule to specific needs.

The synthesis of 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of intermediate compounds that can be coupled via nucleophilic substitution or other reaction mechanisms. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve selective functionalization at specific positions on the aromatic ring.

Recent studies have highlighted the importance of understanding the metabolic fate of pharmaceutical compounds. In this context, 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol has been investigated for its potential degradation pathways. Initial data suggest that the compound undergoes oxidative metabolism in vivo, leading to the formation of smaller molecular fragments. These metabolites can then be further processed by the liver and excreted through bile or urine.

The compound's interaction with biological systems has also been explored through computational modeling and experimental assays. Molecular dynamics simulations have been used to predict how 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol might bind to target proteins, providing insights into its mechanism of action. Additionally, enzyme-based assays have confirmed its ability to inhibit certain enzymes at submicromolar concentrations, making it a viable candidate for therapeutic development.

The versatility of 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol extends beyond its use as a drug intermediate. It has also been employed in materials science research, where its ability to form stable complexes with metal ions has been exploited in the development of new catalysts and sensors. The compound's unique electronic properties make it an attractive candidate for applications in organic electronics and photovoltaics.

In conclusion, 2-Methoxy-4-{[(prop-2-en-1-y l)amino)methyl}phenol (CAS No. 1019611 -85 -8) is a multifaceted molecule with significant potential in pharmaceuticals and beyond. Its structural features enable diverse chemical modifications and biological interactions, making it a valuable tool for researchers across multiple disciplines. As our understanding of molecular interactions continues to grow, compounds like this one will undoubtedly play an increasingly important role in advancing scientific knowledge and developing new technologies.

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